
1,3,4,8,9-Pentabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,8,9-Pentabromo-dibenzofuran: is a chemical compound with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,8,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled temperature conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the pentabromo derivative .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,8,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution: The bromine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce dibenzofuran derivatives with fewer bromine atoms .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,4,8,9-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in various biological pathways, leading to its observed biological effects . The specific pathways and molecular targets may vary depending on the biological context and the specific effects being studied .
Comparación Con Compuestos Similares
1,3,4,8,9-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:
1,2,3,7,8-Pentabromo-dibenzofuran: This compound has a similar structure but with bromine atoms at different positions.
2,3,4,7,9-Pentabromo-dibenzofuran: Another isomer with bromine atoms at different positions.
The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity, stability, and biological activity .
Propiedades
Número CAS |
617708-09-5 |
|---|---|
Fórmula molecular |
C12H3Br5O |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1,2,6,7,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-7-9(10(4)16)8-5(14)3-6(15)11(17)12(8)18-7/h1-3H |
Clave InChI |
WSVANXRXWQERNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
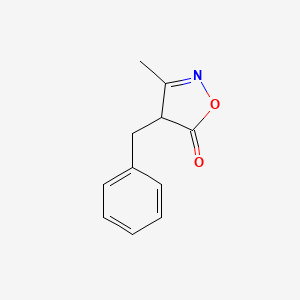
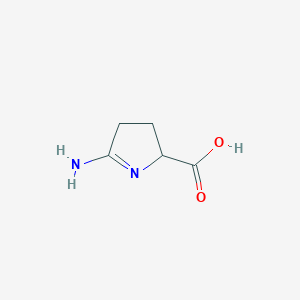

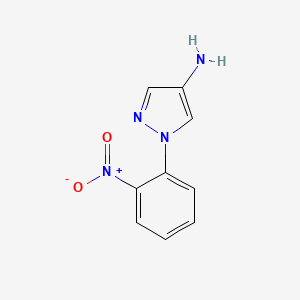
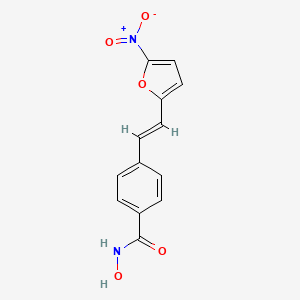

![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
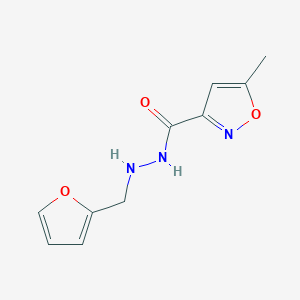
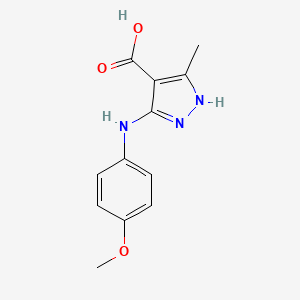
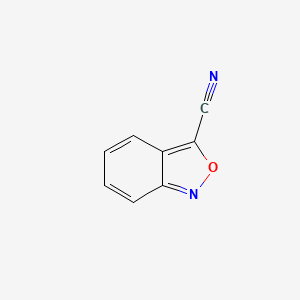

![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
